(1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Description
(1S,4S)-4-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester derivative of camphanic acid, featuring a 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate core esterified with a 4-(methoxycarbonyl)phenyl group. The compound’s stereochemistry (1S,4S) is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-17(2)18(3)9-10-19(17,11-14(18)20)16(22)24-13-7-5-12(6-8-13)15(21)23-4/h5-8H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKTKUXGDYXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=C(C=C3)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves several key steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclo[2.2.1]heptane core.
Functional Group Introduction: The introduction of the methoxycarbonyl and carboxylate groups can be achieved through esterification reactions. This involves reacting the appropriate carboxylic acid derivatives with methanol in the presence of an acid catalyst.
Aromatic Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for esterification and acylation steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ketone group in the bicyclic structure can yield secondary alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique bicyclic structure makes it a valuable building block in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In materials science, the compound’s rigid bicyclic structure can be exploited in the design of novel polymers and advanced materials with specific mechanical properties.
Mechanism of Action
The mechanism by which (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features:
- Bicyclic Core: A norbornane-derived framework with a ketone (3-oxo) and ester (1-carboxylate) functional group.
- Substituents : Three methyl groups (4,7,7-trimethyl) and a methoxycarbonylphenyl ester.
- Stereochemistry : The (1S,4S) configuration distinguishes it from other stereoisomers like (1R,4S) or (1S,4R) derivatives .
Structural Analogs and Stereoisomers
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
Stereochemical Impact : The (1S,4S) configuration in the target compound contrasts with (1R,4S) and (1S,4R) isomers, which exhibit different optical rotations and reactivity in chiral environments .
Functional Group Variations :
- The target compound’s methoxycarbonylphenyl ester enhances lipophilicity compared to simpler esters like methyl or benzyl derivatives .
- Camphanic acid chloride () is a reactive intermediate for synthesizing esters, while the sulfonium salt derivative () has industrial applications in photoacid generators .
Biological Relevance : Camphanic acid derivatives are used in chiral resolution and as intermediates in bioactive molecule synthesis. For example, compound 10a () demonstrates the utility of camphanic esters in complex natural product derivatization .
Physicochemical and Spectral Properties
Biological Activity
The compound (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic structure with potential biological activities that warrant detailed investigation. This article aims to compile and analyze existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a bicyclic framework that is significant for its interaction with biological systems.
Pharmacological Properties
Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including:
- Antitumor Activity : Bicyclic ketones have been noted for their ability to induce apoptosis in various cancer cell lines. Studies on related compounds have shown IC50 values indicating significant cytotoxicity against tumor cells.
- Antimicrobial Effects : Some derivatives of bicyclic compounds have demonstrated antimicrobial properties, particularly against gram-positive bacteria. The mechanism typically involves disruption of bacterial cell membranes.
- Anti-inflammatory Properties : Compounds with similar functional groups have been associated with anti-inflammatory effects, likely through inhibition of pro-inflammatory cytokines.
Antitumor Activity
A study examining the antitumor potential of structurally related compounds found that certain derivatives exhibited IC50 values ranging from 5.19 to 11.72 µM against various cancer cell lines. The most potent derivative showed about 11-fold increased activity compared to the lead compound glycyrrhetinic acid .
Antimicrobial Studies
Research on silver(I) complexes of thioureas indicated that related compounds displayed in vitro antibacterial activity against specific gram-positive strains but were inactive against gram-negative strains . This suggests that the bicyclic structure could be explored further for its antimicrobial potential.
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Membrane Interaction : The hydrophobic nature of the bicyclic structure may facilitate interactions with lipid membranes, leading to alterations in membrane fluidity and permeability.
Data Summary
| Biological Activity | IC50 Values | Mechanism |
|---|---|---|
| Antitumor | 5.19 - 11.72 µM | Apoptosis induction |
| Antimicrobial | Variable | Membrane disruption |
| Anti-inflammatory | Not quantified | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
